3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione
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Overview
Description
3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes an anthraquinone moiety fused with an isoxazole ring, and a pentanedione side chain. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione typically involves multiple steps, starting with the preparation of the anthraquinone intermediate. One common method involves the cyclization of an aromatic aldehyde with nitroacetic esters to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the generation of waste and to ensure the efficient separation of the desired product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(5-halo-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl)-2,4-pentanedione: Similar structure but with a halogen substituent.
3-(5-arylthio-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl)-2,4-pentanedione: Contains an arylthio group instead of a toluidino group.
Uniqueness
The uniqueness of 3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the toluidino group, in particular, can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-[10-(3-methylanilino)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-12-yl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-13-7-6-8-16(11-13)27-20-12-19(21(14(2)29)15(3)30)24-23-22(20)25(31)17-9-4-5-10-18(17)26(23)32-28-24/h4-12,21,27H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBTXDCBCJMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)C(C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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